molecular formula C11H17BrClN B1379722 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride CAS No. 1803593-70-5

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Cat. No.: B1379722
CAS No.: 1803593-70-5
M. Wt: 278.61 g/mol
InChI Key: FMOHRFHYTBYOAN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is an organic compound that belongs to the class of substituted amines. This compound is characterized by the presence of a bromophenyl group attached to a methylbutanamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride typically involves the reaction of 4-bromobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the reductive amination of 4-bromobenzaldehyde with 3-methylbutan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and advanced reaction monitoring techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 2-(4-phenyl)-3-methylbutan-2-amine.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The bromophenyl group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-methylbutan-2-amine hydrochloride
  • 2-(4-Fluorophenyl)-3-methylbutan-2-amine hydrochloride
  • 2-(4-Methylphenyl)-3-methylbutan-2-amine hydrochloride

Uniqueness

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties This makes it particularly useful in reactions where selective activation or inhibition of biological targets is desired

Properties

IUPAC Name

2-(4-bromophenyl)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHRFHYTBYOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
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2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
Reactant of Route 4
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
Reactant of Route 5
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
Reactant of Route 6
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

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